molecular formula C10H9N5O B6580015 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1156157-04-8

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B6580015
CAS No.: 1156157-04-8
M. Wt: 215.21 g/mol
InChI Key: WKQZQQFBVXBVRY-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by a phenyl ring substituted with a tetrazole group at the para position and an acrylamide (prop-2-enamide) moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, making it a critical pharmacophore in medicinal chemistry.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQZQQFBVXBVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(1H-Tetrazol-1-yl)aniline

The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between a nitrile precursor and sodium azide (NaN₃). This step is critical for establishing the heterocyclic core of the compound.

Reaction Mechanism

The cycloaddition proceeds through a concerted mechanism, where the nitrile group reacts with NaN₃ to form a tetrazoline intermediate, which subsequently aromatizes to the tetrazole. The regioselectivity of the reaction favors the 1H-tetrazole isomer due to thermodynamic stabilization from conjugation with the phenyl ring.

Optimized Conditions

Recent advancements highlight the use of nanocatalysts to enhance reaction efficiency. For example, Co-(PYT)₂@BNPs (a cobalt-based heterogeneous catalyst) in PEG-400 solvent achieves a 98% yield at 120°C with 1.4 equivalents of NaN₃. Comparative studies of catalytic systems are summarized in Table 1.

Table 1: Catalytic Systems for Tetrazole Formation

CatalystSolventTemperature (°C)Time (min)Yield (%)
Co-(PYT)₂@BNPsPEG-40012010098
NoneTHFReflux42020
CuIDMF8024085

Key insights:

  • Heterogeneous catalysts like Co-(PYT)₂@BNPs improve recyclability and reduce metal contamination.

  • Polar aprotic solvents (e.g., PEG-400) enhance NaN₃ solubility and reaction kinetics.

Acylation with Acryloyl Chloride

The second step involves introducing the propenamide group via acylation of 4-(1H-tetrazol-1-yl)aniline. This reaction typically employs acryloyl chloride in the presence of a base to neutralize HCl byproducts.

Reaction Setup

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Base : Triethylamine (TEA) or pyridine.

  • Molar Ratio : 1:1.2 (aniline:acryloyl chloride) to ensure complete conversion.

Process Optimization

Studies indicate that maintaining a temperature of 0–5°C during acryloyl chloride addition minimizes side reactions such as polymerization. Post-reaction, the mixture is stirred at room temperature for 4–6 hours, followed by extraction with ethyl acetate and washing with brine.

Table 2: Acylation Conditions and Outcomes

SolventBaseTemperature (°C)Time (h)Yield (%)
DCMTEA0 → 25692
AcetonitrilePyridine25488

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent resolves acylated products from dimeric byproducts.

Analytical Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.2 (tetrazole C-H), δ 6.4–6.7 (propenamide vinyl protons), and δ 2.1 (amide N-H).

  • Mass Spectrometry : ESI-MS m/z 243.26 [M+H]⁺ corroborates the molecular formula C₁₁H₁₀N₅O.

Challenges and Alternative Approaches

Regioselectivity in Tetrazole Formation

Uncatalyzed reactions often produce mixtures of 1H- and 2H-tetrazole isomers. Employing Lewis acids like ZnBr₂ or CuI enhances 1H-selectivity (>95%) by coordinating to the nitrile nitrogen.

Stability of Acryloyl Chloride

To prevent hydrolysis, acryloyl chloride must be stored under anhydrous conditions and added dropwise to the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of tetrazoles can yield amines.

    Substitution: Tetrazoles can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Pharmacological Target/Use Molecular Weight (g/mol)
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide Not explicitly provided Tetrazole, acrylamide Kinase inhibition (inferred) ~350–400 (estimated)
Osimertinib C28H33N7O2•CH4O3S Acrylamide, pyrimidine-indole EGFR T790M (NSCLC) 596
Talarozole C21H23N5S 1,2,4-triazole, benzothiazole CYP26A1 (acne, psoriasis) 377.51
Compound 4j () Not explicitly provided Tetrazole, coumarin, pyrazole Antioxidant/metabolic modulation ~500–600 (estimated)

Research Findings and Implications

  • Tetrazole vs. Triazole : Tetrazole’s higher nitrogen content enhances metal coordination (e.g., zinc in enzymes), while triazole’s stability under acidic conditions favors oral bioavailability .
  • Acrylamide’s Role : Covalent binding to cysteine residues in kinases (as in osimertinib) suggests this compound may target similar pathways .

Biological Activity

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The tetrazole ring structure is known for its ability to mimic carboxylic acids, allowing it to interact with various biological targets. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C10H9N5O
  • Molecular Weight : 215.21 g/mol
  • InChI Key : WZSGVQGAWLVVIY-UHFFFAOYSA-N

Biological Activities

This compound exhibits several notable biological activities:

1. Antitumor Activity
Research indicates that compounds containing tetrazole rings can inhibit tumor growth. A study demonstrated that derivatives of tetrazole showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

2. Antibacterial and Antifungal Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it exhibits significant inhibition against Gram-positive bacteria and certain fungal strains. The presence of the tetrazole moiety enhances its interaction with bacterial enzymes.

3. Xanthine Oxidase Inhibition
A related study focused on the design of tetrazole derivatives as xanthine oxidase inhibitors. The introduction of the tetrazole moiety improved binding affinity and potency, with some derivatives showing IC50 values in the low micromolar range . This suggests potential applications in treating conditions like gout due to reduced uric acid production.

The biological activity of this compound is primarily attributed to its ability to act as a bioisostere for carboxylic acids. This property allows it to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes by mimicking substrate structures.
  • Receptor Interaction : It may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is often achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
  • Coupling Reaction : The resulting tetrazole is then coupled with prop-2-enamide through standard amide bond formation techniques.

Comparative Analysis

When compared to other tetrazole-containing compounds, this compound shows distinct advantages:

CompoundBiological ActivityPotency (IC50)Mechanism
N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamideAntitumor, AntibacterialVaries (low μM range)Enzyme inhibition
3-Aryl-TetrazolesAntifungalVaries (high μM range)Unknown
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamideXanthine oxidase inhibition0.031 μMEnzyme binding

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A recent investigation found that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Xanthine Oxidase Inhibition : A structure-based drug design approach identified potent inhibitors based on the tetrazole scaffold that could serve as novel treatments for hyperuricemia .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via cycloaddition between nitriles and sodium azide. Subsequent coupling of the tetrazole-substituted aniline with acryloyl chloride under Schotten-Baumann conditions yields the final amide. Key intermediates include 4-(1H-tetrazol-1-yl)aniline, which is synthesized using POCl3 as a catalyst in nitrile-azide cycloaddition . Reaction optimization often focuses on controlling temperature (e.g., 90°C for cycloaddition) and solvent selection (e.g., DMF for coupling reactions).

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond and tetrazole ring presence. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Mass Spectrometry (MS) validates molecular weight. Thin-Layer Chromatography (TLC) in solvent systems like ethyl acetate/hexane (3:7) monitors reaction progress. X-ray crystallography (using SHELX software for refinement) resolves structural ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly in scaling up reactions?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Testing alternatives to POCl3 (e.g., ZnCl2) for tetrazole formation to reduce side reactions.
  • Solvent Effects : Using polar aprotic solvents (e.g., DMSO) to enhance coupling efficiency.
  • Inert Atmospheres : Employing nitrogen/argon to prevent oxidation of sensitive intermediates like acryloyl chloride.
  • Stepwise Monitoring : Real-time TLC or in-situ IR spectroscopy to detect intermediates and adjust reaction conditions .

Q. What computational strategies are effective for predicting the bioactivity of N-[4-(tetrazolyl)phenyl]prop-2-enamide derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like histone deacetylases (HDACs) or kinases identifies potential binding modes. Density Functional Theory (DFT) calculations assess electronic properties of the tetrazole ring (e.g., charge distribution) to predict reactivity. Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) evaluate stability in biological matrices .

Q. How should researchers address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular IC50)?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization for enzyme activity vs. cell viability assays).
  • Structural Analysis : Compare X-ray co-crystallography data with docking results to confirm binding modes.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and cellular activity .

Q. What strategies mitigate instability of the tetrazole moiety under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Mask the tetrazole with protecting groups (e.g., tert-butyl) that hydrolyze in target tissues.
  • pH Optimization : Formulate buffers (pH 6.5–7.5) to reduce acid-catalyzed degradation.
  • Lyophilization : Store the compound as a lyophilized powder under inert gas to prevent hydration-induced decomposition .

Q. How can structural modifications enhance selectivity for specific biological targets (e.g., kinases vs. HDACs)?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the tetrazole with a carboxylate or sulfonamide group to modulate hydrogen bonding.
  • Side-Chain Engineering : Introduce bulky substituents (e.g., 4-methylphenyl) on the acrylamide to sterically hinder off-target binding.
  • Pharmacophore Mapping : Use QSAR models to identify critical interactions (e.g., hydrophobic pockets in kinase ATP-binding sites) .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data vs. solution-state NMR structures?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility in solution.
  • Crystallization Artifacts : Compare multiple crystal forms (polymorphs) to rule out packing-induced distortions.
  • Complementary Techniques : Use Small-Angle X-ray Scattering (SAXS) to study solution-phase conformations .

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